Cas no 41661-56-7 (1-[(pyridin-2-yl)methyl]piperidin-4-one)
1-[(pyridin-2-yl)methyl]piperidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Pyridin-2-ylmethylpiperidin-4-one
- 1-((PYRIDIN-2-YL)METHYL)PIPERIDIN-4-ONE
- 1-(pyridin-2-ylmethyl)piperidin-4-one
- 1-(2-pyridinylmethyl)-4-piperidone
- 1-(2-pyridinylmethyl)-piperidin-4-one
- 1-(2-pyridylmethyl)piperidin-4-one
- N-(2-pyridinylmethyl)-4-piperidinone
- CHEMBRDG-BB 4001982
- Pyridin-2-ylmethylpiperidin-4-one
- 1-Pyridin-2-ylmethylpiperidin-4-one95%
- 1-PYRIDIN-2-YLMETHYLPIPERIDIN-4-ONE 95%
- 1-[(pyridin-2-yl)methyl]piperidin-4-one
- MFCD05864492
- A825623
- 1-(2-PYRIDINYLMETHYL)-4-PIPERIDINONE
- 41661-56-7
- 4-Piperidinone, 1-(2-pyridinylmethyl)-
- Z235595792
- FT-0656484
- CS-0144535
- EN300-42242
- AM20061661
- AKOS000176403
- SCHEMBL3221427
- AB22769
- DTXSID80459395
- AS-30561
- J-505112
- LQHWXULWFQQUDQ-UHFFFAOYSA-N
-
- MDL: MFCD05864492
- Inchi: 1S/C11H14N2O/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10/h1-3,6H,4-5,7-9H2
- InChI Key: LQHWXULWFQQUDQ-UHFFFAOYSA-N
- SMILES: O=C1CCN(CC2C=CC=CN=2)CC1
Computed Properties
- Exact Mass: 190.11100
- Monoisotopic Mass: 190.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.2
- Topological Polar Surface Area: 33.2Ų
Experimental Properties
- Density: 1.149
- Boiling Point: 318.1 °C at 760 mmHg
- Flash Point: 318.1 °C at 760 mmHg
- Refractive Index: 1.566
- PSA: 33.20000
- LogP: 1.18440
1-[(pyridin-2-yl)methyl]piperidin-4-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-[(pyridin-2-yl)methyl]piperidin-4-one Pricemore >>
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1-[(pyridin-2-yl)methyl]piperidin-4-one Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 1-[(pyridin-2-yl)methyl]piperidin-4-one
Professional Introduction to 1-[(pyridin-2-yl)methyl]piperidin-4-one (CAS No. 41661-56-7)
1-[(pyridin-2-yl)methyl]piperidin-4-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 41661-56-7, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of 1-[(pyridin-2-yl)methyl]piperidin-4-one consists of a piperidine ring substituted with a pyridine moiety and a methyl group, which contributes to its versatile reactivity and biological activity.
The compound's significance is further underscored by its role as a key intermediate in the synthesis of various pharmacologically active agents. Its structural framework allows for modifications that can enhance binding affinity to biological targets, making it a valuable scaffold for designing novel therapeutic molecules. Recent advancements in drug discovery have highlighted the importance of such heterocyclic compounds in developing treatments for diverse diseases, including neurological disorders and infectious diseases.
In the realm of medicinal chemistry, 1-[(pyridin-2-yl)methyl]piperidin-4-one has been explored for its potential as a precursor in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with specific enzymes or receptors, modulating their activity to achieve therapeutic effects. For instance, studies have demonstrated its utility in developing compounds that target kinases and other enzymes involved in cancer pathways. The pyridine ring in its structure provides a hydrogen bond donor capability, which is crucial for achieving high specificity in drug interactions.
Moreover, the compound's piperidine moiety contributes to its solubility and bioavailability, making it an attractive candidate for further pharmacological investigation. The presence of both pyridine and piperidine groups allows for diverse chemical modifications, enabling the creation of a wide range of derivatives with tailored properties. This flexibility has been exploited in recent research to develop novel analogs with improved pharmacokinetic profiles and reduced side effects.
Recent studies have also explored the antimicrobial properties of derivatives of 1-[(pyridin-2-yl)methyl]piperidin-4-one. The structural features of this compound have been found to contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Such findings are particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed. The compound's mechanism of action has been investigated using both computational modeling and experimental techniques, providing insights into how it interacts with bacterial targets.
The synthesis of 1-[(pyridin-2-yl)methyl]piperidin-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, Grignard additions, and cyclization processes. The choice of starting materials and reaction conditions can significantly impact the efficiency of the synthesis, making it essential for chemists to carefully select appropriate methodologies.
In conclusion, 1-[(pyridin-2-yl)methyl]piperidin-4-one (CAS No. 41661-56-7) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent scaffold for designing novel therapeutic agents targeting various diseases. Recent advancements in synthetic chemistry and pharmacology have further highlighted its importance as a key intermediate in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation pharmaceuticals.
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